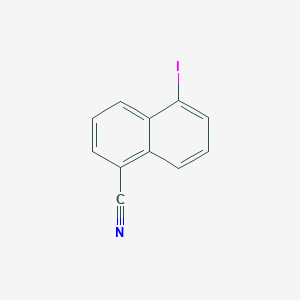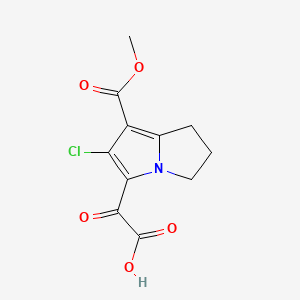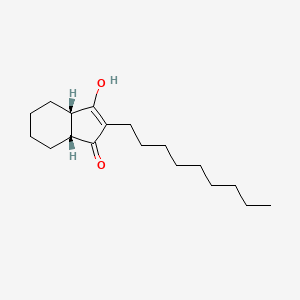
(2-Chlorophenyl)triethoxysilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Chlorophenyl)triethoxysilane is an organosilicon compound with the chemical formula C12H19ClO3Si. It is a colorless liquid that is primarily used as a coupling agent and surface modifier in various industrial applications. The compound contains a chlorophenyl group attached to a silicon atom, which is further bonded to three ethoxy groups. This unique structure allows it to form strong bonds with both organic and inorganic materials, making it valuable in the production of advanced materials and coatings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chlorophenyl)triethoxysilane typically involves the reaction of 2-chlorophenylmagnesium bromide with triethoxysilane. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction mixture is heated to reflux, and the progress of the reaction is monitored using techniques such as gas chromatography or nuclear magnetic resonance (NMR) spectroscopy.
Industrial Production Methods
In industrial settings, this compound can be produced through the direct reaction of ethanol with silicon in the presence of copper catalysts. This method involves the use of a fixed-bed reactor, where the reaction conditions are carefully controlled to optimize the yield of the desired product. The reaction is typically carried out at elevated temperatures, ranging from 240°C to 500°C, depending on the specific catalyst and reaction conditions used .
Analyse Des Réactions Chimiques
Types of Reactions
(2-Chlorophenyl)triethoxysilane undergoes various chemical reactions, including:
Hydrolysis: The compound is susceptible to hydrolysis, where the ethoxy groups are replaced by hydroxyl groups in the presence of water.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction: The compound can be reduced to form silane derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Water or aqueous acids/bases.
Substitution: Nucleophiles such as amines or thiols.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Major Products Formed
Hydrolysis: Formation of silanol groups.
Substitution: Formation of substituted phenyltriethoxysilanes.
Reduction: Formation of silane derivatives.
Applications De Recherche Scientifique
(2-Chlorophenyl)triethoxysilane has a wide range of applications in scientific research, including:
Chemistry: Used as a coupling agent to improve the adhesion between organic and inorganic materials. It is also used in the synthesis of advanced materials and coatings.
Biology: Employed in the modification of biomolecules and surfaces to enhance their properties for various biological applications.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of high-performance composites, adhesives, and sealants.
Mécanisme D'action
The mechanism of action of (2-Chlorophenyl)triethoxysilane involves the formation of strong covalent bonds with both organic and inorganic materials. The ethoxy groups undergo hydrolysis to form silanol groups, which can then react with hydroxyl groups on the surface of inorganic materials, forming stable Si-O-Si bonds. This enhances the adhesion and compatibility between different materials, making it an effective coupling agent and surface modifier .
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-Chlorophenyl)triethoxysilane: Similar in structure but with the chlorine atom in the para position.
(3-Chlorophenyl)triethoxysilane: Similar in structure but with the chlorine atom in the meta position.
Phenyltriethoxysilane: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
Uniqueness
(2-Chlorophenyl)triethoxysilane is unique due to the position of the chlorine atom in the ortho position, which influences its reactivity and the types of reactions it can undergo. This positional isomerism allows for specific interactions and modifications that are not possible with other isomers or unsubstituted phenyltriethoxysilanes .
Propriétés
Numéro CAS |
88211-71-6 |
|---|---|
Formule moléculaire |
C12H19ClO3Si |
Poids moléculaire |
274.81 g/mol |
Nom IUPAC |
(2-chlorophenyl)-triethoxysilane |
InChI |
InChI=1S/C12H19ClO3Si/c1-4-14-17(15-5-2,16-6-3)12-10-8-7-9-11(12)13/h7-10H,4-6H2,1-3H3 |
Clé InChI |
CVSUASMSFBGDIZ-UHFFFAOYSA-N |
SMILES canonique |
CCO[Si](C1=CC=CC=C1Cl)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methyl-2-[(naphthalen-1-yl)methyl]benzoic acid](/img/structure/B15064271.png)
![2,3-Diphenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B15064282.png)
![Carbamic acid, [[2-(trimethylsilyl)ethyl]sulfonyl]-, 1,1-dimethylethyl ester](/img/structure/B15064288.png)


![10-Fluoro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride](/img/structure/B15064297.png)



![2-[3-[(7-Chloroquinolin-4-yl)amino]propylamino]ethanol](/img/structure/B15064330.png)

![Benzenecarboximidamide, 3-[(2-naphthalenyloxy)methyl]-](/img/structure/B15064338.png)


